molecular formula C14H13ClN2O3 B2472406 N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-10-9

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2472406
CAS No.: 1105250-10-9
M. Wt: 292.72
InChI Key: GHXDBMNRYJEOMV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the dihydropyridine intermediate.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamides: These compounds share the chlorophenyl and carboxamide groups but differ in the heterocyclic ring structure.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds also contain the chlorophenyl group but have a thiadiazole ring and a sulfonamide group.

Uniqueness

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of functional groups and the dihydropyridine ring structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-17-8-13(20-2)12(18)7-11(17)14(19)16-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXDBMNRYJEOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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